Ethyl 2-amino-2-phenylbutanoate
Overview
Description
Ethyl 2-amino-2-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 2-amino-2-phenylbutanoate, is used in the synthesis of various compounds like benzo[h]quinazolines and its alkyl-substituted forms, triazole, and tetrazole. This process involves Grignard reactions and cyclization reactions (Grigoryan et al., 2011).
Biocatalytic Applications
- Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a related compound, is an important intermediate for synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. Research has been conducted on the synthesis routes and developments of (R)-HPBE using biocatalyst methods (Zhao Jin-mei, 2008).
Pharmaceutical Applications
- Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, another derivative, has been studied for its antineoplastic properties. This compound undergoes cyclization to form 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-ethylcarboxylate, which has applications in synthesizing antineoplastic compounds (Markosyan et al., 2014).
Enzymatic Reduction and Production
- Ethyl (R)-2-hydroxy-4-phenylbutanoate can be produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in a bioreactor, finding application in the production of anti-hypertension drugs (Oda et al., 1998).
Asymmetric Bioreduction
- Various microorganisms have been used for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to its (S) or (R) enantiomers. This process has applications in the production of specific isomers of pharmaceutical importance (Lacerda et al., 2006).
Catalytic Antibody Applications
- Catalytic antibodies, such as NB5, have been used for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, indicating its potential in asymmetric synthesis and biotransformation processes (Ou Zhimin & Yang Gensheng, 2012).
Mechanism of Action
Target of Action
Ethyl 2-amino-2-phenylbutanoate is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Biochemical Pathways
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to this compound with carbonyl reductases is a key step in its biochemical pathway . This process has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
Pharmacokinetics
The compound is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [eopb] in an interface bioreactor , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the production of ACE inhibitors, which prevent the formation of angiotensin II and lower blood pressure . This makes it a valuable compound in the treatment of hypertension.
Action Environment
The biocatalytic asymmetric reduction process used to produce it is noted for its environmental benignity , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-2-phenylbutanoate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with certain enzymes or cofactors
Properties
IUPAC Name |
ethyl 2-amino-2-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZVTIYNCKTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440736 | |
Record name | ethyl 2-amino-2-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-87-1 | |
Record name | ethyl 2-amino-2-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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